1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine
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Overview
Description
1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine is an organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a fluoro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic ester: The starting material, 2-fluoro-5-bromophenylboronic acid, is reacted with pinacol in the presence of a palladium catalyst to form 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic ester.
Coupling reaction: The boronic ester is then coupled with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine can undergo various types of chemical reactions, including:
Substitution reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution reactions: Products include derivatives where the fluoro group is replaced by other functional groups.
Coupling reactions: Products include biaryl compounds formed through the coupling of the boronic ester with aryl halides.
Scientific Research Applications
1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine has several scientific research applications:
Organic synthesis: It serves as a building block in the synthesis of more complex molecules.
Medicinal chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronic ester group can interact with active sites of enzymes, leading to inhibition or activation of the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate ester instead of a piperidine ring.
Properties
Molecular Formula |
C18H25BFNO3 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)13-8-9-15(20)14(12-13)16(22)21-10-6-5-7-11-21/h8-9,12H,5-7,10-11H2,1-4H3 |
InChI Key |
FHDRVESENFGOHH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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